Anti-Inflammatory Potency of (−)-Dehydrodiconiferyl Alcohol Compared to Five Structurally Related Neolignans in LPS-Stimulated RAW264.7 Macrophages
In a direct head-to-head comparative evaluation of six dihydrobenzofuran neolignans isolated from Euonymus alatus, (−)-dehydrodiconiferyl alcohol (compound 4) was explicitly identified as exhibiting the most potent inhibitory activity against LPS-induced nitric oxide production and iNOS enzyme activity among the six compounds tested [1]. The compound also uniquely attenuated both iNOS and COX-2 protein expression, whereas the (+)-dehydrodiconiferyl alcohol stereoisomer (compound 2) demonstrated comparatively weaker inhibition, and (+)-dihydrodehydrodiconiferyl alcohol (compound 5) and threo-buddlenol B (compound 6) showed further reduced efficacy within the same assay system [1].
| Evidence Dimension | Anti-inflammatory potency (nitric oxide production inhibition and iNOS/COX-2 protein expression suppression) |
|---|---|
| Target Compound Data | Most potent inhibitory activity among six neolignans tested; attenuated both iNOS enzyme activity and iNOS/COX-2 protein expression |
| Comparator Or Baseline | (+)-dehydrodiconiferyl alcohol (compound 2); (−)-simulanol (compound 3); (+)-dihydrodehydrodiconiferyl alcohol (compound 5); threo-buddlenol B (compound 6); (+)-simulanol (compound 1) |
| Quantified Difference | (−)-Dehydrodiconiferyl alcohol ranked highest in potency; specific IC50 values not reported in this study |
| Conditions | LPS-stimulated RAW264.7 murine macrophage cells; assessment of NO production, iNOS enzyme activity, and iNOS/COX-2 protein expression |
Why This Matters
Procurement of the specific (−)-stereoisomer ensures maximal assay sensitivity in anti-inflammatory screening campaigns; substitution with alternative neolignans or racemic mixtures introduces potency variability that compromises dose-response reproducibility.
- [1] Kim N, Yang MH, Heo J, Sung SH, Jeong EJ. Dihydrobenzofuran Neolignans Isolated from Euonymus alatus Leaves and Twigs Attenuated Inflammatory Responses in the Activated RAW264.7 Macrophage Cells. Natural Product Sciences. 2016;22(1):53-59. View Source
